molecular formula C7H8N2O B1355568 6-Methylpyridine-2-carboxamide CAS No. 63668-37-1

6-Methylpyridine-2-carboxamide

Cat. No. B1355568
CAS RN: 63668-37-1
M. Wt: 136.15 g/mol
InChI Key: YIQXUVPRCWNHPP-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carboxamide is a chemical compound that is part of a broader class of compounds known as pyridinecarboxamides. These compounds have been studied for various applications, including their potential as anticoccidial agents and their role in the synthesis of ligands for complexation with metals.

Synthesis Analysis

The synthesis of methylpyridinecarboxamides, including 6-methylpyridine-2-carboxamide, involves various strategies. For instance, the synthesis of methyl-2(6)-nitro- and -3(5)-nitropyridinecarboxamides has been reported, with the introduction of a methyl group adjacent to the CONH2 function sometimes enhancing activity . Additionally, the synthesis of carboxamides using 1-methyl-2-halopyridinium iodides as coupling reagents has been described, which allows for the rapid formation of carboxamides in high yields . Moreover, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares structural similarities with 6-methylpyridine-2-carboxamide, has been efficiently achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate .

Molecular Structure Analysis

The molecular structure of 6-methylpyridine-2-carboxamide and its isomers has been characterized using spectroscopic techniques such as FT-IR, 1H and 13C NMR, and UV-vis spectroscopy . These studies provide insights into the inductive effects of methyl substituted groups on the pyridine ring and contribute to the understanding of the compound's chemical behavior.

Chemical Reactions Analysis

6-Methylpyridine-2-carboxamide can undergo various chemical reactions. For example, the Rhodium(III)-catalyzed C-H acylmethylation of [2,2'-bipyridine]-6-carboxamides with sulfoxonium ylides has been developed, which allows for the selective monoalkylation at the C3 position . Additionally, the amide hydrolysis of N-(6-methyl-2-pyridyl)acrylamide without acid or base assistance has been observed, leading to the formation of aminopyridinium carboxylate salt and demonstrating the reactivity of similar pyridinecarboxamide structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methylpyridine-2-carboxamide are influenced by the presence of the methyl group and the carboxamide functionality. These groups affect the compound's solubility, reactivity, and potential for forming hydrogen bonds, as seen in the formation of hydrogen-bonded polymeric chains in the case of N-(6-methyl-2-pyridyl)acrylamide . The synthesis of ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid also highlights the importance of functional groups in determining the binding properties of these compounds .

Scientific Research Applications

  • Proteomics Research

    • Field : Proteomics
    • Application : 6-Methylpyridine-2-carboxamide is a specialty product used in proteomics research .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • α-Glucosidase Inhibition

    • Field : Biochemistry
    • Application : A series of metal complexes containing 6-methylpyridine-2-carboxylic acid were synthesized as α-glucosidase inhibitors .
    • Methods : The complexes were synthesized and their inhibitory effects on α-glucosidase were measured. The IC50 values of the synthesized complexes ranged from 0.247±0.10 to >600 μM against α-glucosidase .
    • Results : The complexes were found to be effective inhibitors of α-glucosidase, with IC50 values ranging from 0.247±0.10 to >600 μM .
  • Anti-Cancer Research

    • Field : Oncology
    • Application : N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has been studied extensively for its potential as an anti-cancer agent.
    • Methods : In preclinical studies, N-(2,6-dimethylphenyl)-6-methylpyridine-2-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.
    • Results : The compound has shown promising results in preclinical studies, demonstrating potential as an anti-cancer agent.
  • Anti-Urease Activity

    • Field : Microbiology
    • Application : A series of pyridine carboxamide and carbothioamide derivatives were synthesized for their anti-urease activity .
    • Methods : The compounds were synthesized via condensation reaction .
    • Results : The outcomes of this application are not specified in the source .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 6-Methylpyridine-2-carboxamide is used in chemical synthesis .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Pharmaceutical Research

    • Field : Pharmaceutical Sciences
    • Application : A series of pyridine carboxamide and carbothioamide derivatives were synthesized for their anti-urease activity .
    • Methods : The compounds were synthesized via condensation reaction .
    • Results : The outcomes of this application are not specified in the source .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 6-Methylpyridine-2-carboxamide is used in chemical synthesis .
    • Methods : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Pharmaceutical Research

    • Field : Pharmaceutical Sciences
    • Application : A series of pyridine carboxamide and carbothioamide derivatives were synthesized for their anti-urease activity .
    • Methods : The compounds were synthesized via condensation reaction .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, N-Methyl-4-chloropyridine-2-carboxamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to store the compound locked up .

properties

IUPAC Name

6-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-6(9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXUVPRCWNHPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494270
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2-carboxamide

CAS RN

63668-37-1
Record name 6-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridine-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
N Xin, J Zheng, Q He - Zeitschrift für Kristallographie-New Crystal …, 2021 - degruyter.com
The crystal structure of N,N′-(Disulfanediyldi-2,1-phenylene)di(6′-methylpyridine)-2-carboxamide, C26H22N4O2S2 Skip to content Should you have institutional access? Here's how to get it …
Number of citations: 3 www.degruyter.com
TA Yuniarta, JE Wawo, D Kesuma - Pharmacoscript, 2022 - repository.ubaya.ac.id
… 4‐[3‐cyano‐3‐(1methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4yl)phenyl]methyl}‐6‐methylpyridine‐2carboxamide possess identical results to in …
Number of citations: 3 repository.ubaya.ac.id
RL Chapman, FS Stephens, RS Vagg - Inorganica Chimica Acta, 1981 - Elsevier
… These ligands are N,N′-bis(6′-methylpyridine-2′-carboxamide)-1-ethane (6-mebpenH 2 ), N,N′-bis(6′-mehtylpyridine-2′-carboxamide)-1,2-benzene (6-mebpbH 2 ) and N,N′N…
Number of citations: 51 www.sciencedirect.com
FS Stephens, RS Vagg - Inorganica chimica acta, 1986 - Elsevier
[N,N′-Bis(pyridine-2′-carboxamide)-1,2-benzene]nickel(II) monohydrate, C 18 H 14 N 4 O 3 Ni, crystallizes in the monoclinic space group C2/c with a = 14.240(4), b = 20.071(3), c = …
Number of citations: 43 www.sciencedirect.com
JH Lee, HJ Kim, YW Choi, YM Lee, BK Park, C Kim… - Polyhedron, 2007 - Elsevier
New palladium polymeric compounds containing novel tetradentate halogen-substituted 6Me 2 bpX 2− ligands (6Me 2 bpX 2− =1,2-bis(6-methylpyridine-2-carboxamide) halobenzene …
Number of citations: 8 www.sciencedirect.com
SP Perlepes, THA Kabanos… - Bulletin des Sociétés …, 1983 - Wiley Online Library
… This bidentate arrangement is similar to that proposed by Barnes et a1 (34) for Pd(6-rnebpenH2)ClZ, where 6-mebpenH2 is N,N'-bis(6'methylpyridine-2'-carboxamide)-l,Z-ethane. The "…
Number of citations: 9 onlinelibrary.wiley.com
C Piguet, JCG Bünzli, G Bernardinelli… - Journal of the …, 1996 - ACS Publications
… N,N-Diethyl-6-methylpyridine-2-carboxamide (2; 21.5 g, 0.112 mol) and selenium dioxide (55.8 g, 0.503 mol) were refluxed in dry pyridine for 72 h under an inert atmosphere. After …
Number of citations: 263 pubs.acs.org
F Fariati - 1992 - unsworks.unsw.edu.au
… (bpenMe2, l-XXVIII),^^ ]sj^N'.bis(6'-methylpyridine2'-carboxamide)-l,2-ethane (6-MebpenH2, 1-XXIX)63 and N,N'-bis(6'-methylpyridine2'-carboxamide)-l,2-benzene (6-MebpbH2, l-XXX).…
Number of citations: 2 unsworks.unsw.edu.au
MAA Miah - 1989 - unsworks.unsw.edu.au
… medium effective magnetic moment N,N'-bis(6'-methylpyridine-2'-carboxamide)-1,2-benzene N,N'-bis(6'-methylpyridine-2'-carboxamide)-1,2-ethane 3,6-di(6-methyl-2-pyridyl)pyridazine …
Number of citations: 3 unsworks.unsw.edu.au
J Singh, G Hundal, M Corbella, R Gupta - Polyhedron, 2007 - Elsevier
The present work illustrates the versatile coordination modes of the amide-based ligands towards copper(II) ion. The reaction of the deprotonated form of the ligand, [L 1 ] 2− with CuCl 2 …
Number of citations: 28 www.sciencedirect.com

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